molecular formula C13H18O2 B13539539 2,4-Dimethyl-3-phenylpentanoic acid

2,4-Dimethyl-3-phenylpentanoic acid

Cat. No.: B13539539
M. Wt: 206.28 g/mol
InChI Key: SJHUGOLLVBMDFJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenylpentanoic acid: 3,4-Dimethyl-3-phenylpentanoic acid ) has the chemical formula C13H18O2 . It falls under the class of carboxylic acids and is characterized by its unique structure, which includes both aromatic and aliphatic moieties .

Preparation Methods

Synthetic Routes:

    Friedel-Crafts Acylation: This method involves the acylation of benzene using an acid chloride. In the case of 2,4-dimethyl-3-phenylpentanoic acid, benzene reacts with 2,4-dimethylpentanoyl chloride.

    Alkylation and Oxidation: Alkylation of benzene with 2,4-dimethylpentene followed by oxidation yields the desired compound.

Industrial Production:

Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient yield and purity.

Chemical Reactions Analysis

2,4-Dimethyl-3-phenylpentanoic acid undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).

Scientific Research Applications

    Medicine: This compound has been investigated for its potential as an anti-inflammatory agent due to its structural similarity to certain nonsteroidal anti-inflammatory drugs (NSAIDs).

    Chemistry: It serves as a building block in organic synthesis.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways involved in inflammation or pain modulation.

Comparison with Similar Compounds

While 2,4-Dimethyl-3-phenylpentanoic acid is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,4-dimethyl-3-phenylpentanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)12(10(3)13(14)15)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,14,15)

InChI Key

SJHUGOLLVBMDFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C)C(=O)O

Origin of Product

United States

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